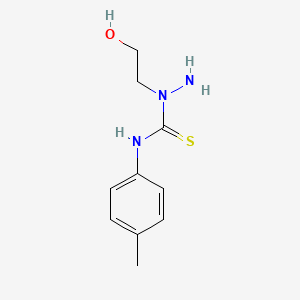

1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide

Description

1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide is an organic compound with a unique structure that includes a hydrazinecarbothioamide group attached to a hydroxyethyl and a methylphenyl group

Properties

IUPAC Name |

1-amino-1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-8-2-4-9(5-3-8)12-10(15)13(11)6-7-14/h2-5,14H,6-7,11H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKKBXIXKPTCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)N(CCO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide typically involves the reaction of 4-methylphenylhydrazine with 2-chloroethanol in the presence of a base, followed by the addition of carbon disulfide. The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvent: Common solvents include ethanol or methanol.

Catalysts: Bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Cyclization Reactions

The hydroxyethyl group (-CHCHOH) and thiourea moiety (-NH-CS-NH-) enable intramolecular cyclization under acidic or thermal conditions. For example:

-

Thiazolidine Formation : Intramolecular nucleophilic attack by the thiolate sulfur on the hydroxyethyl carbon, followed by dehydration, could yield a thiazolidine ring (Figure 1).

Conditions : Reflux in ethanol with catalytic HCl.

Byproduct : Water.

Condensation with Carbonyl Compounds

The hydrazinecarbothioamide group reacts with aldehydes/ketones to form thiosemicarbazones, which may further cyclize into heterocycles (e.g., 1,3,4-thiadiazoles) .

Example Reaction :

Key Features :

-

Reagents : Aromatic aldehydes (e.g., benzaldehyde).

-

Conditions : Acidic media (acetic acid) or ethanol under reflux .

Nucleophilic Substitution

The thiourea sulfur acts as a soft nucleophile, reacting with alkyl halides or acyl chlorides:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| S-Alkylation | CHI | S-Methyl derivative | KCO, DMF, RT |

| Acylation | Acetyl chloride | Thioacetamide derivative | Pyridine, 0–5°C |

Metal Complexation

The thiourea group coordinates with transition metals (e.g., Cu, Ni) via sulfur and nitrogen atoms, forming chelates. The hydroxyethyl group may enhance solubility in polar solvents .

Example :

\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{[Cu(L)$$_2$$](NO}_3\text{)}_2 \quad (\text{L = ligand})

Properties :

Oxidation Reactions

The hydroxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO), while the thiourea sulfur may oxidize to sulfoxide or sulfone:

| Site | Oxidizing Agent | Product |

|---|---|---|

| Hydroxyethyl | KMnO (acidic) | -CHCOOH |

| Thiourea (S) | HO | Sulfoxide (-SO-) or sulfone (-SO-) |

Biological Activity-Driven Reactions

The compound may inhibit enzymes like urease via coordination to nickel ions in the active site .

Key Interactions :

-

N–H···O hydrogen bonds with enzyme residues.

-

Hydrophobic interactions from the 4-methylphenyl group.

Research Findings

-

Structural Influence : The 4-methylphenyl group enhances lipophilicity, directing reactivity toward hydrophobic environments (e.g., enzyme active sites) .

-

Conformational Flexibility : Intramolecular hydrogen bonding (O–H···N) stabilizes planar conformations, favoring cyclization .

-

Biological Relevance : Analogous compounds exhibit urease inhibition (IC ≈ 12–18 µM) and antiproliferative activity .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Hydrazine-1-carbothioamide derivatives, including 1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide, have shown promising anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the anticancer effects of N-substituted hydrazine-1-carbothioamides against different cancer cell lines, demonstrating significant cytotoxicity and potential for further development as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Various derivatives of hydrazine-1-carbothioamide have exhibited marked antibacterial and antifungal activities. For instance, specific formulations were tested against pathogenic strains, showing effectiveness comparable to traditional antibiotics, which suggests a potential role in treating infections resistant to standard therapies .

Enzyme Inhibition Studies

Urease Inhibition

Research has identified certain hydrazine-1-carbothioamide derivatives as potent urease inhibitors. Urease is an enzyme linked to various pathological conditions, including urinary tract infections and gastric ulcers. The inhibition of this enzyme by compounds like 1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide could lead to therapeutic advancements in managing these conditions .

Synthesis of Heterocyclic Compounds

The hydrazinecarbothioamide group has been utilized in synthesizing various heterocyclic compounds, which are crucial in drug development. For example, reactions involving 1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide have led to the formation of novel triazoles and thiadiazoles with enhanced biological activities . This versatility in synthesis expands the compound's applicability in medicinal chemistry.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the hydrazinecarbothioamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

1-(2-Hydroxyethyl)-N-phenylhydrazinecarbothioamide: Similar structure but lacks the methyl group on the phenyl ring.

1-(2-Hydroxyethyl)-N-(4-chlorophenyl)-hydrazinecarbothioamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Biological Activity

1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Synthesis

The compound is characterized by the presence of a hydrazinecarbothioamide functional group, which is known to enhance biological activity through various mechanisms. Its synthesis typically involves the reaction of hydrazine derivatives with carbonyl compounds followed by thioamide formation.

Biological Activity Overview

The biological activity of 1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing hydrazinecarbothioamide structures exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans, Aspergillus niger

Results from disc diffusion methods demonstrated that the compound exhibited varying degrees of inhibition against these pathogens, suggesting its potential as an antimicrobial agent .

Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that 1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide exhibits cytotoxic effects on several cancer cell lines, including:

- Hep-G2 (liver carcinoma)

- MCF7 (breast cancer)

The compound demonstrated IC50 values in the micromolar range, indicating substantial potency. The mechanism of action appears to involve apoptosis induction and disruption of cellular proliferation pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been suggested that hydrazine derivatives can inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

- Interference with DNA Synthesis : Some studies suggest that similar compounds can bind to DNA or interfere with its replication processes.

Case Studies and Research Findings

Several studies have investigated the biological properties of related hydrazinecarbothioamides, providing insights into their efficacy:

- A study reported that a series of thiosemicarbazone derivatives exhibited enhanced anticancer activity when complexed with metal ions, suggesting that metal coordination could amplify the biological effects of hydrazine derivatives .

- Another investigation highlighted the cytotoxicity of similar compounds against drug-resistant strains of bacteria, emphasizing their potential in treating infections where conventional antibiotics fail .

Data Summary

The following table summarizes key findings regarding the biological activities of 1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide:

| Activity Type | Tested Strains/Cell Lines | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antibacterial | S. aureus, E. coli | MIC = 32 µg/mL | Cell wall synthesis inhibition |

| Antifungal | C. albicans | MIC = 16 µg/mL | Membrane disruption |

| Cytotoxic (Cancer Cells) | Hep-G2, MCF7 | IC50 = 10 µM | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide?

- Methodology : The compound is typically synthesized via condensation reactions. For example, hydrazinecarbothioamide derivatives are prepared by reacting substituted hydrazines with carbonyl compounds (e.g., ketones or aldehydes) in ethanol under reflux conditions. Stoichiometric ratios (1:1 molar equivalents) and heating at 60–80°C for 6–12 hours are common .

- Key Data :

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 70–80 | 8–10 | 75–90 |

Q. How is spectroscopic characterization (FT-IR, UV-Vis) used to confirm the structure of this compound?

- Methodology :

- FT-IR : Key peaks include:

- N–H stretch : Broad band at 3230–3260 cm⁻¹ (hydrazinecarbothioamide NH groups) .

- C=S stretch : 1177–1189 cm⁻¹ .

- C=O stretch (if applicable): 1679–1690 cm⁻¹ (amide carbonyl) .

- UV-Vis : λmax at ~255 nm (aromatic π→π* transitions) .

Q. What crystallographic techniques are employed to determine its molecular conformation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used. Key parameters include:

- Unit cell parameters : Triclinic or monoclinic systems (e.g., P1 space group with a = 7.4253 Å, b = 8.7713 Å) .

- Hydrogen bonding : Intramolecular O–H⋯N and intermolecular C–H⋯O interactions stabilize planar conformations .

- Software : CrysAlis PRO for data collection, SHELXL for refinement, OLEX2 for visualization .

Advanced Research Questions

Q. How does solubility behavior impact formulation in pharmacological studies?

- Methodology : Co-solvency methods using PEG 400/water or propylene glycol/water mixtures are employed. Solubility increases with temperature (298–338 K) and co-solvent concentration, analyzed via van’t Hoff plots .

- Thermodynamic Parameters :

| Co-solvent System | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|

| PEG 400 + water | 12.5–15.8 | 45–52 |

Q. What coordination chemistry is observed with transition metals?

- Methodology : The compound acts as a multidentate ligand via S (thione), N (hydrazine), and O (hydroxyethyl) atoms. Coordination with Pd(II), Cu(II), or Fe(III) forms complexes with square planar or octahedral geometries .

- Key Applications : Metal complexes are studied for catalytic activity (e.g., Suzuki coupling) or antioxidant properties (IC50 values via DPPH assays) .

Q. How can computational methods (DFT, molecular docking) predict biological activity?

- Methodology :

- DFT : Optimize geometry at B3LYP/6-311G(d,p) level to calculate electrostatic potential maps and HOMO-LUMO gaps (e.g., ~4.2 eV for electronic stability) .

- Docking : Target enzymes like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK), with binding energies ≤−8.5 kcal/mol suggesting inhibition .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

- Case Study : Discrepancies in C=S bond lengths (SCXRD: 1.68 Å vs. DFT: 1.71 Å) arise from crystal packing effects. Multi-technique validation (IR, Raman, SCXRD) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.